2-(2-Methoxy-6-nitrophenyl)acetonitrile
Overview
Description
2-(2-Methoxy-6-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H8N2O3 It is characterized by the presence of a methoxy group, a nitro group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-6-nitrophenyl)acetonitrile typically involves the nitration of 2-methoxyacetophenone followed by a cyanation reaction. The nitration process introduces a nitro group to the aromatic ring, and the subsequent cyanation reaction converts the resulting intermediate to the desired nitrile compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of suitable catalysts to facilitate the nitration and cyanation processes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-6-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(2-Methoxy-6-aminophenyl)acetonitrile.
Substitution: Various substituted phenylacetonitriles.
Hydrolysis: 2-(2-Methoxy-6-nitrophenyl)acetic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-6-nitrophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methoxy and nitrile groups also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-4-nitrophenyl)acetonitrile
- 2-(2-Methoxy-5-nitrophenyl)acetonitrile
- 2-(2-Methoxy-3-nitrophenyl)acetonitrile
Uniqueness
2-(2-Methoxy-6-nitrophenyl)acetonitrile is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring, which influences its chemical reactivity and potential applications. The presence of the nitrile group further enhances its versatility in synthetic chemistry.
Properties
IUPAC Name |
2-(2-methoxy-6-nitrophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-4-2-3-8(11(12)13)7(9)5-6-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNKRWNPIYQCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CC#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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